N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1 This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl-oxo-hexahydrobenzothienopyrimidinyl group, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzothienopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothienopyrimidine core.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethylating agents.
Attachment of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the sulfanylacetamide group: This step involves the reaction of the intermediate with a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20ClN3O2S2 |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25) |
InChI Key |
AWKKJVTWVCNWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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